molecular formula C16H18N2O B1415274 6-(4-Cyclohexylphenyl)pyridazin-3-ol CAS No. 58897-76-0

6-(4-Cyclohexylphenyl)pyridazin-3-ol

Cat. No.: B1415274
CAS No.: 58897-76-0
M. Wt: 254.33 g/mol
InChI Key: DJSGFHMXYLMJMT-UHFFFAOYSA-N
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Description

6-(4-Cyclohexylphenyl)pyridazin-3-ol (CAS: 58897-76-0) is a pyridazine derivative featuring a hydroxyl group at the 3-position and a 4-cyclohexylphenyl substituent at the 6-position of the pyridazine ring. The cyclohexyl group confers significant hydrophobicity, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name

3-(4-cyclohexylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSGFHMXYLMJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyclohexylphenyl)pyridazin-3-ol typically involves the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyclohexylphenyl)pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Cyclohexylphenyl)pyridazin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Cyclohexylphenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyridazine ring play crucial roles in its biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridazin-3-ol Derivatives

Structural Analogs and Substituent Effects

Pyridazin-3-ol derivatives vary primarily in the substituents at the 6-position, which critically impact their physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Features
6-(4-Cyclohexylphenyl)pyridazin-3-ol 4-Cyclohexylphenyl C₁₆H₁₈N₂O 254.33 Bulky hydrophobic group
6-(4-Ethylphenyl)pyridazin-3-ol 4-Ethylphenyl C₁₂H₁₂N₂O 200.24 Smaller hydrophobic substituent
6-(Pyridin-2-yl)pyridazin-3-ol Pyridin-2-yl C₉H₇N₃O 173.17 Heteroaromatic substituent
6-(4-Morpholin-4-ylphenyl)pyridazin-3-ol 4-Morpholinylphenyl C₁₄H₁₅N₃O₂ 269.29 Polar, basic morpholine group
6-(4-Phenoxyphenyl)pyridazin-3-ol 4-Phenoxyphenyl C₁₆H₁₂N₂O₂ 264.28 Aromatic ether linkage

Key Observations :

  • Aromatic substituents (e.g., phenoxyphenyl) may facilitate π-π stacking interactions with biological targets, while heteroaromatic groups (e.g., pyridinyl) introduce hydrogen-bonding capabilities .

Physicochemical Properties

Solubility:
  • 6-Phenyl-pyridazin-3(2H)-one (simplest analog): Exhibits solubility in pharmaceutical solvents such as ethanol (12.3 mg/mL) and propylene glycol (8.7 mg/mL) at 25°C .
  • This compound : Expected to have lower solubility in polar solvents due to the bulky cyclohexyl group, though experimental data are lacking.
Melting Points:
  • 6-(Pyridin-2-yl)pyridazin-3-ol: >230°C
  • 3-Chloro-6-(pyridin-2-yl)pyridazine (chlorinated derivative): 129°C

Biological Activity

6-(4-Cyclohexylphenyl)pyridazin-3-ol is a chemical compound that has garnered attention for its diverse biological activities. This article discusses its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}

This compound features a pyridazine ring substituted with a cyclohexylphenyl group, which contributes to its unique biological properties.

This compound exhibits significant biological activity primarily as an inhibitor of phosphodiesterase III (PDE3) . PDE3 enzymes play a crucial role in regulating intracellular levels of cyclic AMP (cAMP), which is vital for various cellular processes including cardiac function and smooth muscle contraction. By inhibiting PDE3, this compound can potentially enhance cAMP signaling pathways, leading to various physiological effects such as vasodilation and increased myocardial contractility.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency against these pathogens.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human cancer cell lines, revealing significant antiproliferative activity.

Cancer Cell Line IC50 (μM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

The observed cytotoxicity suggests that this compound may interfere with cancer cell growth and proliferation, warranting further investigation into its potential as an anticancer therapeutic .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various pyridazine derivatives, this compound was noted for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the cyclohexyl group could enhance its efficacy .
  • Cardiovascular Effects : Another investigation focused on the cardiovascular implications of PDE3 inhibition by this compound. It demonstrated that administration led to significant improvements in cardiac output in animal models, suggesting therapeutic potential for heart failure treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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